N-(2-phenylpropyl)prop-2-en-1-amine
Overview
Description
“N-(2-phenylpropyl)prop-2-en-1-amine” is a compound with a molecular formula of C12H19N . It is also known as 2-Phenyl-N-propyl-1-propanamine . The compound has an average mass of 177.286 Da and a monoisotopic mass of 177.151749 Da .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been explored in various studies. For instance, the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines has been achieved using transaminase-mediated reactions . Another method involves the reduction of nitriles or amides and nitro compounds . Aldehydes and ketones can also be converted into amines using reductive amination .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula, C12H19N . The structure of a similar compound, prop-2-en-1-amine, has been described as CH2=CH−CH2−NH2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 133.19 and an InChI key of OWCNPQKNIWRGLI-UHFFFAOYSA-N . The compound has an average mass of 177.286 Da and a monoisotopic mass of 177.151749 Da .Scientific Research Applications
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
Nitrogen-containing compounds like N-(2-phenylpropyl)prop-2-en-1-amine are prevalent in various industries and pose environmental concerns due to their resistance to degradation. Advanced Oxidation Processes (AOPs) have been identified as effective in mineralizing such compounds, improving the efficiency of treatment schemes. The degradation mechanisms often involve the specific attack of oxidants on nitrogen atoms, influenced by factors such as pH, concentration, and treatment time. Ozone and Fenton processes are highlighted for their reactivity towards these compounds, with the degradation process being pH-sensitive and the mechanism varying accordingly. Cavitation is suggested as a promising pre-treatment method to reduce costs, and hybrid methods under optimized conditions can provide synergistic effects tailored for specific effluents (Bhat & Gogate, 2021).
Catalysis in Double Bond Migration
The catalysis of double bond migration in N-allylic systems, including this compound, by transition metal complexes, has significant implications for the synthesis of various compounds. This process, facilitated by metals such as Rh, Ru, Fe, and others, allows for the selective synthesis of enamines, enamides, and azadienes. The coordination of the nitrogen atom to the metal atom plays a critical role in determining the stereochemistry of the double bond migration, impacting the synthesis of N-(1-propenyl) compounds. Such catalytic activities open pathways for creating complex molecular structures with potential applications in medicinal and material sciences (Krompiec et al., 2008).
Applications in Organic Synthesis
N-halo reagents, which include N-halo amines, play a pivotal role in various organic functional group transformations. These transformations encompass oxidation reactions, halogenation, acylation, and aziridination, among others. This compound, as a nitrogen-containing compound, could potentially be involved in such reactions, offering a versatile tool for synthetic chemists in the development of new molecules and materials. The synthesis of new N-halo reagents and their application in organic synthesis underscores the importance of nitrogen-containing compounds in expanding the toolkit for chemical transformations (Kolvari et al., 2007).
Environmental and Health Implications
The study of nitrogen-containing compounds extends beyond their industrial applications to include their impact on health and the environment. The presence of such compounds in water and their potential formation of toxic by-products through reactions with disinfectants highlight the importance of understanding their behavior and degradation mechanisms. Advanced studies on the kinetics and mechanisms of these reactions are crucial for developing strategies to minimize health risks associated with exposure to nitrogen-containing compounds and their by-products (Sharma, 2012).
Mechanism of Action
Target of Action
N-(2-phenylpropyl)prop-2-en-1-amine, also known as (2-Phenylpropyl)(prop-2-en-1-yl)amine, is a class of compounds that primarily target monoamine oxidase (MAO) . MAO is an enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, such as dopamine and serotonin, and is involved in mood regulation .
Mode of Action
This compound interacts with its target, MAO, by acting as an inhibitor . Inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters in the brain, which can have various effects depending on the specific neurotransmitter .
Biochemical Pathways
The inhibition of MAO affects several biochemical pathways. Primarily, it leads to an increase in the levels of monoamine neurotransmitters, which can affect mood and behavior . For example, increased levels of dopamine can lead to feelings of pleasure and reward, while increased levels of serotonin can lead to improved mood and decreased anxiety .
Pharmacokinetics
Similar compounds are known to be well-absorbed after oral administration and are metabolized primarily in the liver
Result of Action
The primary result of the action of this compound is an increase in the levels of monoamine neurotransmitters in the brain . This can lead to various effects, including improved mood, decreased anxiety, and feelings of pleasure and reward .
properties
IUPAC Name |
2-phenyl-N-prop-2-enylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-9-13-10-11(2)12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIGWMJEBFDCNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC=C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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